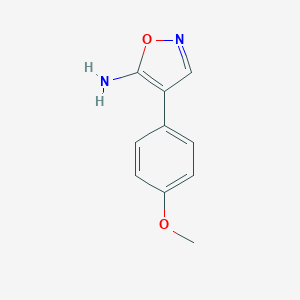

4-(4-Methoxyphenyl)isoxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-(4-Methoxyphenyl)isoxazol-5-amine" is a compound that has been synthesized and analyzed within the context of medicinal chemistry and materials science. Its structure allows for a variety of chemical reactions and modifications, making it a compound of interest for developing new chemical entities with potential biological activities or material properties.

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to "4-(4-Methoxyphenyl)isoxazol-5-amine," involves cyclization reactions and modifications of phenyl groups. For example, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isoxazole-azirine-isoxazole/oxazole isomerization has been reported, showcasing the versatility of reactions applicable to this compound class (Serebryannikova et al., 2019).

科学的研究の応用

Anticancer Applications

4-(4-Methoxyphenyl)isoxazol-5-amine and its derivatives have been studied for their potential anticancer properties. A research demonstrated the synthesis of certain derivatives and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), showing moderate to good activity across all cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Additionally, certain 1,3,4-thiadiazole derivatives, designed and synthesized starting from isocyanates and acid hydrazides, displayed notable in vitro antitumor activities against breast cancer and normal human cell lines (Chandra Sekhar et al., 2019).

Antimicrobial Applications

The compound has also been explored for its antimicrobial potential. Research shows the synthesis and screening of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives for their antimicrobial activities, with some compounds demonstrating moderate to good activities against test microorganisms (Bektaş et al., 2007). Another study synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating them for antimicrobial as well as antitubercular activity, finding good efficacy against certain bacterial strains and M. tuberculosis H37Rv (Shingare et al., 2018).

Applications in Synthesis and Modification

4-(4-Methoxyphenyl)isoxazol-5-amine is also significant in the synthesis and functional modification of various compounds. A study reported the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives through controlled isomerization, which is crucial in various synthetic processes (Serebryannikova et al., 2019). Furthermore, poly vinyl alcohol/acrylic acid hydrogels were modified with amine compounds, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, to enhance their swelling properties and thermal stability, indicating potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

将来の方向性

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “4-(4-Methoxyphenyl)isoxazol-5-amine” and other isoxazole derivatives may continue to be of interest in the field of drug discovery .

特性

IUPAC Name |

4-(4-methoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNIKDCAFQCCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444673 |

Source

|

| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)isoxazol-5-amine | |

CAS RN |

183666-47-9 |

Source

|

| Record name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)